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molecular formula C11H8F2N2O3 B8405963 Ethyl 5-(2,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(2,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No. B8405963
M. Wt: 254.19 g/mol
InChI Key: KNDCYVAKBIQTHJ-UHFFFAOYSA-N
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Patent
US09434722B2

Procedure details

This compound was prepared according to general method 2 with (step I) 2,5-difluorobenzoic acid (0.299 g; 1.89 mmol) and oxalyl chloride (0.176 mL; 2.08 mmol) in dichloromethane (12 mL) with few drops of DMF and (step II) ethyl 2-amino-2-(hydroxyimino) acetate (0.250 g; 1.89 mmol) and N,N diisopropylethylamine (0.527 mL; 3.03 mmol) in dichloromethane (10 mL) and (step III) pyridine (18 mL). The crude material was purified by flash chromatography on silica (eluent 20 to 100% ethyl acetate in heptane) to yield 0.172 g (36%) of ethyl 5-(2,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylate as a white solid.
Quantity
0.299 g
Type
reactant
Reaction Step One
Quantity
0.176 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl 2-amino-2-(hydroxyimino) acetate
Quantity
0.25 g
Type
reactant
Reaction Step Four
Quantity
0.527 mL
Type
reactant
Reaction Step Five
Quantity
18 mL
Type
reactant
Reaction Step Six
Quantity
12 mL
Type
solvent
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4]([OH:6])=O.[C:12](Cl)(=[O:16])[C:13](Cl)=O.CN([CH:21]=[O:22])C.C([N:26]([CH2:30]C)C(C)C)(C)C.[N:32]1C=CC=CC=1>ClCCl>[F:1][C:2]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4]1[O:6][N:26]=[C:30]([C:21]([O:16][CH2:12][CH3:13])=[O:22])[N:32]=1

Inputs

Step One
Name
Quantity
0.299 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C=C1)F
Step Two
Name
Quantity
0.176 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
ethyl 2-amino-2-(hydroxyimino) acetate
Quantity
0.25 g
Type
reactant
Smiles
Step Five
Name
Quantity
0.527 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Six
Name
Quantity
18 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Seven
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCl
Step Eight
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica (eluent 20 to 100% ethyl acetate in heptane)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)F)C1=NC(=NO1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.172 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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